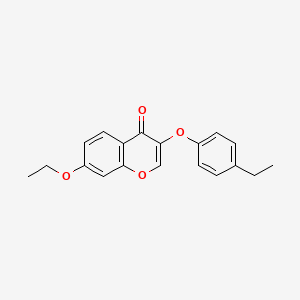
7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one, also known as EPC, is a synthetic compound that belongs to the class of flavones. EPC has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. This compound has also been found to improve glucose metabolism by increasing insulin sensitivity. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the major advantages of using 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one in lab experiments is its high yield and cost-effectiveness. This compound is also stable and can be easily synthesized. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the research on 7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one. One of the areas of interest is the development of novel this compound analogs with improved solubility and bioavailability. Another area of research is the identification of the specific signaling pathways that are modulated by this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to be effective in treating various diseases such as diabetes, Alzheimer's disease, and cardiovascular diseases. Despite its advantages, this compound has some limitations, such as low solubility in water and the incomplete understanding of its mechanism of action. Nonetheless, the research on this compound is promising, and further studies are needed to fully explore its therapeutic potential.
合成法
7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one can be synthesized using a simple and efficient method. The synthesis involves the condensation of ethyl 4-bromobenzoate with 4-ethylphenol in the presence of a base, followed by cyclization using a Lewis acid catalyst. The yield of this compound obtained using this method is high, making it a cost-effective and scalable process.
科学的研究の応用
7-ethoxy-3-(4-ethylphenoxy)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been found to be effective in treating various diseases such as diabetes, Alzheimer's disease, and cardiovascular diseases.
特性
IUPAC Name |
7-ethoxy-3-(4-ethylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-13-5-7-14(8-6-13)23-18-12-22-17-11-15(21-4-2)9-10-16(17)19(18)20/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKHHKMEEDYZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5805309.png)

![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5805323.png)

amino]methyl}phenol](/img/structure/B5805331.png)

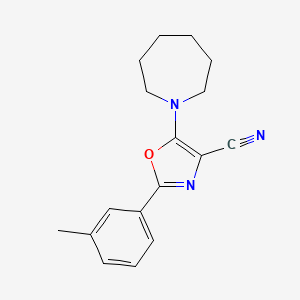
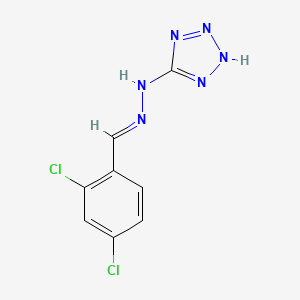
![N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5805350.png)
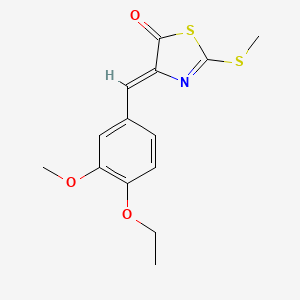
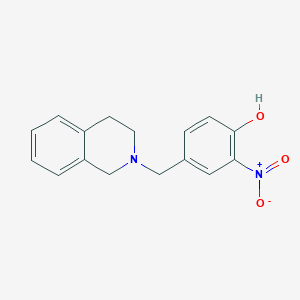
![N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5805388.png)
![4-(dimethylamino)-3-nitrobenzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5805395.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B5805400.png)